Tert-butyl (4-formylphenyl)carbamate
Overview
Description
Tert-butyl (4-formylphenyl)carbamate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Carbamates, in general, are known to interact with their targets through the formation of covalent bonds . The formylphenyl group in the compound may also play a role in its interaction with targets .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways, including those involved in the transmission of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (4-formylphenyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets .
Biological Activity
Tert-butyl (4-formylphenyl)carbamate, also known as tert-butyl N-(4-formylbenzyl)carbamate, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for future research.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- CAS Number : 156866-52-3
- InChI Key : HRJJBEIFHFVBRT-UHFFFAOYSA-N
This compound exhibits several biological activities that are relevant to neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound has been shown to:
- Inhibit Enzymatic Activity : It acts as an inhibitor of β-secretase and acetylcholinesterase, both of which are critical enzymes in the pathogenesis of AD. Specifically, it has demonstrated an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Reduce Amyloid Aggregation : The compound significantly inhibits the aggregation of amyloid-beta peptides, which are implicated in AD. In vitro studies have shown an 85% inhibition of aggregation at a concentration of 100 μM .
- Protect Neuronal Cells : In studies involving astrocytes exposed to amyloid-beta (Aβ) peptides, this compound improved cell viability from 43.78% to 62.98% when co-treated with Aβ . This suggests a protective effect against oxidative stress induced by neurotoxic agents.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Bioavailability Score : 0.55
- Log P (Partition Coefficient) : Ranges from 2.05 to 3.21 across different models, indicating good lipophilicity which is crucial for blood-brain barrier penetration .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Neuroprotection : In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, the compound showed significant improvement in cell viability and reduction in pro-inflammatory cytokines such as TNF-α .
- In Vivo Efficacy : While in vitro results are promising, in vivo studies using scopolamine-induced models did not show significant differences compared to controls treated with galantamine, suggesting further investigation is needed to enhance bioavailability and efficacy in living systems .
- Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on various cell lines, revealing no significant cytotoxicity at concentrations up to 100 μM .
Comparative Activity Table
Compound Name | β-Secretase IC50 (nM) | Acetylcholinesterase Ki (μM) | Aβ Aggregation Inhibition (%) |
---|---|---|---|
This compound | 15.4 | 0.17 | 85 |
Galantamine | N/A | N/A | N/A |
Properties
IUPAC Name |
tert-butyl N-(4-formylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-8H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQVBAUJEKSBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378109 | |
Record name | tert-Butyl (4-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144072-30-0 | |
Record name | 1,1-Dimethylethyl N-(4-formylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144072-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminobenzaldehyde, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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